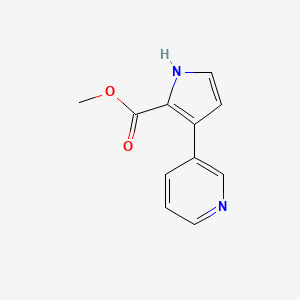
Methyl 3-(3-Pyridyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “MFCD31735615” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31735615” involves multiple steps, starting from readily available precursors. The process typically includes:
Initial Coupling Reaction: The starting materials undergo a coupling reaction under controlled conditions, often using a catalyst to facilitate the process.
Intermediate Formation: The coupled product is then subjected to further reactions to form intermediates. These steps may involve the use of reagents like bromine or iodine.
Final Product Formation: The intermediates are finally converted into “MFCD31735615” through a series of reactions, including oxidation or reduction, depending on the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of “MFCD31735615” is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Advanced Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
“MFCD31735615” undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized products.
Reduction: Involving reducing agents to yield reduced forms of the compound.
Substitution: Where functional groups in the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium or platinum-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
“MFCD31735615” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which “MFCD31735615” exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Where it acts as an inhibitor or activator, affecting biochemical pathways.
Receptors: Binding to cellular receptors to modulate physiological responses.
Pathways: Influencing signaling pathways that regulate cellular functions.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
methyl 3-pyridin-3-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-9(4-6-13-10)8-3-2-5-12-7-8/h2-7,13H,1H3 |
InChI 键 |
MJCAKCSQXAEZMW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CN1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


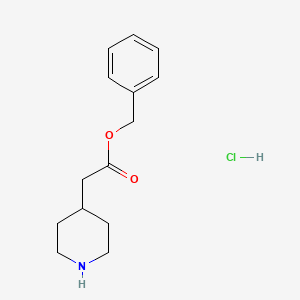
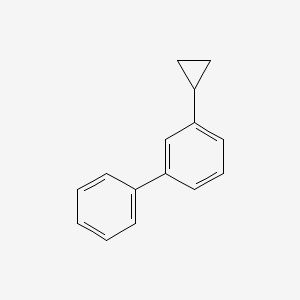

![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)
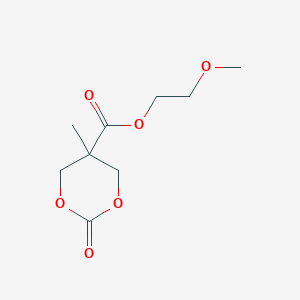
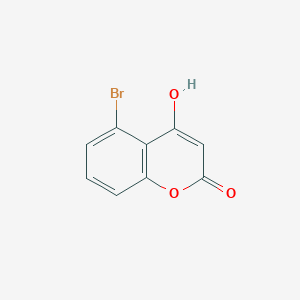
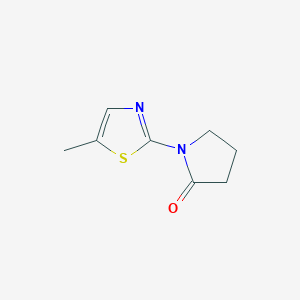
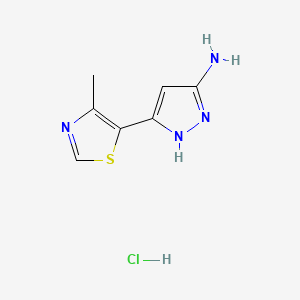
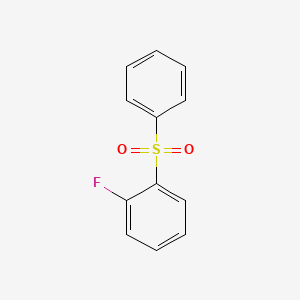

![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
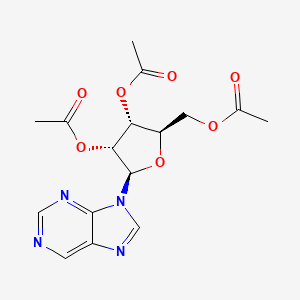
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)

